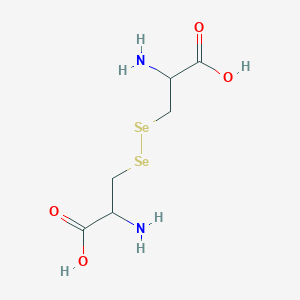

Selenocystine

Description

Properties

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULROCUWKLNBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Se2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862672 | |

| Record name | 3,3'-Diselenobis[alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Selenocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 25 °C | |

| Record name | Selenocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2897-21-4, 1464-43-3 | |

| Record name | Seleno-DL-cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2897-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenocystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenocystine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002897214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diselenobis[alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Selenocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Architecture and Conformational Dynamics of Selenocystine

Structural Elucidation of the Diselenide Bridge in Selenocystine

The defining feature of selenocystine is the diselenide (-Se-Se-) bond, which connects two amino acid moieties. The geometry and flexibility of this bridge have been a subject of detailed investigation.

The precise three-dimensional structure of selenocystine has been determined through single-crystal X-ray diffraction. A key study on seleno-L-cystine dihydrochloride (B599025) revealed that the molecule crystallizes in the monoclinic space group P21 and is isotypic with its sulfur-containing counterpart, L-cystine dihydrochloride. rsc.orgchemrxiv.org

The analysis provided detailed geometric parameters of the diselenide bridge. The Se-Se bond length was measured at 2.321 Å, which is significantly longer than the S-S bond in cystine (2.040 Å). acs.org The diselenide bridge adopts a helical conformation, characterized by a C-Se-Se-C torsion angle of -88.9°. This gauche conformation is a common feature in both diselenide and disulfide bridges in the solid state. rsc.orgchemrxiv.org The increased length of the Se-Se bond compared to the S-S bond results in modest changes in bond angles and torsion angles to accommodate the larger selenium atoms within a similar crystal packing. rsc.org

| Parameter | Seleno-L-cystine Dihydrochloride (X = Se) | L-cystine Dihydrochloride (X = S) |

|---|---|---|

| X-X Bond Length (Å) | 2.321 | 2.040 |

| C-X Bond Length (Å) | 1.954 | 1.808 |

| C-X-X Bond Angle (°) | 99.4 | 104.2 |

| C-C-X-X Torsion Angle (°) | -81.2 | -64.8 |

| C-X-X-C Torsion Angle (°) | -88.9 | -89.6 |

While the solid-state structure provides a static picture, the conformational dynamics of selenocystine, particularly in solution and within proteins, are critical for its function. The central C-Se-Se-C dihedral angle is the primary determinant of the molecule's conformation.

Solid-state 77Se NMR spectroscopy, combined with quantum chemical calculations, has shown that this dihedral angle has a profound effect on the selenium chemical shift tensor. researcher.lifeacs.org Theoretical calculations reveal that the minimum energy structure for selenocystine corresponds to a C-Se-Se-C dihedral angle of approximately -90°, which is in close agreement with the crystal structure data. acs.orgresearcher.life Importantly, the energy barrier to alter this angle is remarkably low. The energy required to change the dihedral angle within the range of -120° to -60° is only about 2.5 kcal/mol. researcher.lifeacs.org This low rotational barrier indicates that the diselenide bridge is highly flexible, allowing it to adopt various conformations within the less constrained environments of a protein active site or in solution. researcher.life

Theoretical and Computational Characterization of Selenocystine's Electronic Structure

Computational chemistry provides powerful tools to investigate the electronic properties of selenocystine, offering insights that complement experimental findings.

Quantum mechanical calculations have been employed to map the potential energy surface (PES) of selenocystine, primarily as a function of the C-Se-Se-C dihedral angle. researcher.lifeacs.org These studies confirm that the global energy minimum occurs at a dihedral angle of about -90°. researcher.life The PES is relatively flat around this minimum, which underscores the conformational flexibility of the diselenide bridge.

The conformational effect has been shown to be the most significant factor influencing the electronic properties, with the 77Se isotropic chemical shift spanning a range of approximately 600 ppm as the C-Se-Se-C dihedral angle rotates from -180° to +180°. researcher.lifeacs.org In contrast, other factors like the protonation state of the amino acid have a much smaller effect, typically in the range of 10-20 ppm. acs.orgresearcher.life

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| -90 (Minimum) | 0.0 |

| -60 | < 2.5 |

| -120 | < 2.5 |

Computational simulations have been instrumental in predicting and interpreting the spectroscopic signatures of selenocystine and its constituent monomer, selenocysteine (B57510).

Infrared (IR) Spectroscopy: Theoretical IR spectra for the most stable conformers of selenocysteine have been simulated using advanced computational methods. kuleuven.be These simulations, which account for anharmonicity, help in assigning the vibrational modes observed in experimental spectra. For selenocystine, characteristic vibrations associated with the Se-Se and C-Se bonds are of particular interest, although they can be challenging to observe experimentally.

X-ray Photoelectron Spectroscopy (XPS): XPS probes the core-level electron binding energies, providing information about the chemical state of an element. Theoretical calculations of the XPS spectra for selenocysteine derivatives have been performed. kuleuven.be These simulations predict the binding energies for the C 1s, N 1s, O 1s, and Se 3d core levels. Experimental XPS studies on selenocystine have confirmed that the binding energy of the Se core electrons is sensitive to the chemical environment and oxidation state. rsc.org

Near-Edge X-ray Absorption Fine-Structure (NEXAFS): NEXAFS, also known as XANES, provides information on the unoccupied electronic states and the local geometric structure. rsc.org Simulated NEXAFS spectra at the C, N, O, and Se K-edges for stable conformers of selenocysteine reveal characteristic spectral features. kuleuven.be These theoretical spectra serve as a guide for interpreting experimental data, helping to distinguish between different chemical forms and conformations of selenium-containing amino acids in various samples. acs.orgkuleuven.be

Biosynthetic Pathways and Genetic Mechanisms Leading to Selenocysteine and Its Oxidation to Selenocystine

Selenocysteine (B57510) Biosynthesis: Enzymatic Pathways and tRNA-mediated Synthesis

The synthesis of selenocysteine is a remarkable example of tRNA-mediated amino acid transformation. oup.com It begins with the aminoacylation of a unique tRNA, tRNA[Ser]Sec, with serine, a reaction catalyzed by seryl-tRNA synthetase (SerS). oup.comnih.gov This initial step is common to all domains of life. pnas.org However, the subsequent steps to convert the tRNA-bound serine into selenocysteine differ between bacteria and the archaeal/eukaryotic domains. oup.compnas.org

In eukaryotes and archaea, the process involves a two-step enzymatic conversion. pnas.orgoup.com First, the seryl moiety attached to tRNA[Ser]Sec is phosphorylated by the enzyme O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK), forming O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec). nih.govunl.edunih.gov This intermediate is then the substrate for selenocysteine synthase (SecS), which catalyzes the replacement of the phosphoseryl group with a selenol group, yielding selenocysteyl-tRNA[Ser]Sec. plos.orgnih.gov This final step requires an activated selenium donor, which is provided in the form of selenophosphate. nih.gov

Selenophosphate synthetase (SPS) is a crucial enzyme in selenium metabolism, responsible for producing selenophosphate, the activated selenium donor required for selenocysteine synthesis. plos.orgnih.gov In mammals, there are two homologs, SPS1 and SPS2. ebi.ac.ukresearchgate.net In vivo and in vitro studies have demonstrated that SPS2 is the enzyme essential for generating selenophosphate from selenide (B1212193) and ATP for the biosynthesis of selenoproteins. researchgate.netnih.gov Knockdown of SPS2 in cells severely impairs selenoprotein synthesis, a defect that can be rescued by reintroducing SPS2 but not SPS1. researchgate.netnih.gov This indicates that SPS1 cannot compensate for the loss of SPS2 function in the primary pathway of selenocysteine synthesis and likely has a different, non-essential role in selenium metabolism. researchgate.netnih.gov

SPS2 itself is a selenoprotein in mammals, containing a selenocysteine residue that is critical for its catalytic activity. ebi.ac.uknih.gov This suggests a potential autoregulatory mechanism for selenoprotein synthesis as a whole. nih.gov The selenophosphate produced by SPS2 is the universal selenium donor for the final step of selenocysteine formation on its tRNA. nih.govnih.gov

Table 1: Key Enzymes in Selenocysteine Biosynthesis

| Enzyme | Function | Domain(s) |

|---|---|---|

| Seryl-tRNA Synthetase (SerS) | Attaches serine to tRNA[Ser]Sec. oup.comnih.gov | Bacteria, Archaea, Eukaryotes |

| O-phosphoseryl-tRNA Kinase (PSTK) | Phosphorylates seryl-tRNA[Ser]Sec to form O-phosphoseryl-tRNA[Ser]Sec. nih.govunl.edunih.gov | Archaea, Eukaryotes |

| Selenocysteine Synthase (SecS/SepSecS) | Converts O-phosphoseryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec using selenophosphate. plos.orgnih.gov | Archaea, Eukaryotes |

| Selenocysteine Synthase (SelA) | Directly converts seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec. oup.commdpi.com | Bacteria |

| Selenophosphate Synthetase 2 (SPS2) | Synthesizes selenophosphate from selenide and ATP. researchgate.netnih.gov | Eukaryotes |

O-Phosphoseryl-tRNA Kinase (PSTK) Activity in Eukaryotic and Archaeal Selenocysteine Synthesis

In eukaryotes and archaea, the biosynthesis of selenocysteine from seryl-tRNA[Ser]Sec requires an additional phosphorylation step that is absent in bacteria. pnas.orgpnas.org This critical reaction is catalyzed by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK). pnas.orgnih.gov PSTK specifically phosphorylates the serine residue attached to tRNA[Ser]Sec, converting it to O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec). nih.govunl.edunih.gov This phosphorylated intermediate is the essential substrate for the subsequent action of selenocysteine synthase (SepSecS). plos.orgpnas.org

PSTK is a unique kinase as it acts on an amino acid that is already attached to a tRNA molecule. nih.gov The enzyme must be able to distinguish Ser-tRNA[Ser]Sec from the canonical Ser-tRNASer to ensure the fidelity of protein synthesis. oup.com Structural and biochemical studies have revealed that PSTK recognizes specific features of the unusually long acceptor arm of tRNA[Ser]Sec. pnas.orgoup.com The enzyme itself is composed of an N-terminal kinase domain and a C-terminal domain presumed to be involved in tRNA binding. pnas.orgnih.gov The co-evolution of PSTK and SepSecS in organisms that utilize this two-step pathway underscores its fundamental importance in the archaeal and eukaryotic selenocysteine synthesis machinery. pnas.orgresearchgate.net

Selenocysteine synthase (SecS), also known as Sep-tRNA:Sec-tRNA synthase (SepSecS) in archaea and eukaryotes, catalyzes the final step in the biosynthesis of selenocysteine on its tRNA. plos.orgnih.gov This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme converts O-phosphoseryl-tRNA[Ser]Sec into selenocysteyl-tRNA[Ser]Sec. plos.orgnih.gov The reaction involves the replacement of the phosphate group with a selenol group, which is donated by selenophosphate. nih.govnih.gov

Unlike its bacterial counterpart, SelA, which directly converts seryl-tRNA[Ser]Sec, SepSecS has an absolute requirement for the phosphorylated intermediate, O-phosphoseryl-tRNA[Ser]Sec. plos.orgpnas.org It does not utilize seryl-tRNA[Ser]Sec as a substrate. plos.org Structural studies of the human SepSecS in complex with its tRNA substrate have shown that the enzyme functions as a tetramer. nih.govresearchgate.net The binding of the tRNA, specifically through its long acceptor-TΨC arm, is thought to induce a conformational change in the enzyme's active site. nih.gov This conformational change correctly orients the phosphoserine residue for the catalytic reaction to occur, highlighting a sophisticated tRNA-dependent mechanism. nih.govoup.com

Translational Recoding of UGA Codon for Selenocysteine Incorporation into Selenoproteins

The incorporation of selenocysteine into a growing polypeptide chain represents a fascinating example of translational recoding, where the UGA codon, which typically signals the termination of translation, is reassigned to specify an amino acid. grantome.commdpi.com This complex process ensures that selenocysteine is inserted at the correct position within the selenoprotein. It requires a specialized machinery that includes both cis-acting elements on the mRNA and trans-acting protein factors. nih.govnih.gov

A key cis-acting element required for UGA recoding is the selenocysteine insertion sequence (SECIS) element. wikipedia.orgcrg.eu The SECIS element is a specific stem-loop structure located in the messenger RNA (mRNA) that encodes a selenoprotein. wikipedia.orgontosight.ai In eukaryotes and archaea, the SECIS element is typically found in the 3' untranslated region (3' UTR) of the mRNA, and a single SECIS element can direct the recoding of multiple UGA codons within that mRNA. mdpi.comwikipedia.orgcrg.eu In contrast, bacterial SECIS elements are located immediately downstream of the UGA codon they affect. wikipedia.orgcrg.eu

Eukaryotic SECIS elements have a conserved secondary structure characterized by a stem, an internal loop or bulge, and an apical loop. crg.eunih.gov Specific sequence motifs are critical for its function, including a conserved quartet of non-canonical nucleotides in the core region, often AUGA, and conserved adenosines in the apical bulge or loop. nih.gov These features are recognized by specific protein factors that mediate the recruitment of the selenocysteine-specific translational machinery to the ribosome. ontosight.ai

Table 2: Comparison of SECIS Elements

| Feature | Eukaryotic/Archaeal SECIS | Bacterial SECIS |

|---|---|---|

| Location | 3' Untranslated Region (UTR). wikipedia.orgcrg.eu | Immediately downstream of the UGA codon. wikipedia.orgcrg.eu |

| Structure | Stem-loop with an internal loop/bulge and an apical loop. crg.eunih.gov | Simpler stem-loop structure. mdpi.com |

| Key Motifs | Conserved quartet (e.g., AUGA) in the core, conserved adenosines in the apical region. nih.gov | Conserved sequences in the loop and stem. nih.gov |

| Function | Can direct recoding of multiple UGA codons in one mRNA. mdpi.comwikipedia.org | Directs recoding of the adjacent UGA codon. wikipedia.org |

Selenocysteine-Specific Elongation Factors (e.g., SelB, eEFSec) in Ribosomal Delivery

The delivery of the charged selenocysteyl-tRNA[Ser]Sec to the ribosome is not carried out by the canonical elongation factor (EF-Tu in bacteria or eEF1A in eukaryotes). Instead, a specialized elongation factor is required. nih.gov In bacteria, this factor is known as SelB, while in eukaryotes and archaea, it is called eEFSec. oup.comebi.ac.ukontosight.ai

These specialized elongation factors perform a dual function: they bind specifically to selenocysteyl-tRNA[Ser]Sec and also recognize the SECIS element on the mRNA. nih.govnih.gov In eukaryotes, the process is further mediated by the SECIS-binding protein 2 (SBP2), which first binds to the SECIS element and then recruits the eEFSec/selenocysteyl-tRNA[Ser]Sec/GTP complex to the ribosome. grantome.comontosight.ainih.gov This entire complex pauses at the UGA codon, allowing for the insertion of selenocysteine into the nascent polypeptide chain instead of termination. uniprot.org The interaction between the SECIS element, SBP2, and eEFSec is essential for the efficient and accurate decoding of UGA as selenocysteine. grantome.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Adenosine triphosphate |

| Alanine (B10760859) |

| Cysteine |

| Dehydroalanine (B155165) |

| O-phosphoserine |

| Pyridoxal phosphate |

| Selenide |

| Selenocysteine |

| Selenocystine |

| Selenophosphate |

| Serine |

Formation and Interconversion of Selenocysteine and Selenocystine in Biological Contexts

The formation of selenocysteine (Sec) for incorporation into selenoproteins is a highly regulated and complex process that occurs on its own transfer RNA (tRNA), designated as tRNA[Ser]Sec. nih.govnih.gov This specialized pathway underscores the cell's strategy to handle the high reactivity and potential toxicity of free selenocysteine. nih.govmdpi.com

Once synthesized, the selenocysteinyl-tRNA[Ser]Sec is escorted to the ribosome by a specific elongation factor, EFsec in eukaryotes, for incorporation into a growing polypeptide chain at a UGA codon. nih.govmdpi.com This process is directed by a selenocysteine insertion sequence (SECIS) element within the mRNA. wikipedia.orgnih.gov

Following its incorporation into selenoproteins or after the degradation of these proteins, selenocysteine can be released. nih.govmdpi.com Free selenocysteine is highly susceptible to oxidation due to the low pKa (around 5.43) of its selenol group, which is mostly deprotonated at physiological pH. mdpi.comwikipedia.org This makes it a potent nucleophile and highly reactive. mdpi.com The primary oxidation product of selenocysteine is its dimer, selenocystine , which is formed through the creation of a diselenide bond (Se-Se). mdpi.comwikipedia.org This oxidation can occur spontaneously in the presence of air or be facilitated by reactive oxygen species (ROS). wikipedia.orgnih.gov

The interconversion between selenocysteine and selenocystine is a critical aspect of selenium metabolism and redox regulation. Selenocystine can be reduced back to two molecules of selenocysteine by cellular reductants. rsc.org Enzymes such as thioredoxin reductase (TXNRD) and glutaredoxin have been shown to efficiently catalyze this reduction in the presence of NADPH or glutathione (B108866) (GSH), respectively. rsc.orgresearchgate.net This reversible conversion is central to the antioxidant function of many selenoproteins, where the selenocysteine residue undergoes cycles of oxidation and reduction to neutralize harmful oxidants like hydrogen peroxide. nih.govmdpi.com

The breakdown of free selenocysteine is catalyzed by the enzyme selenocysteine β-lyase (SCLY), which decomposes it into alanine and elemental selenium (in the form of hydrogen selenide). nih.govbiorxiv.orgnih.gov This enzyme plays a key role in preventing the accumulation of toxic levels of free selenocysteine and in recycling selenium for the synthesis of new selenoproteins. nih.gov

Recent research has also explored alternative pathways for selenocysteine metabolism. For instance, studies in cells lacking SCLY have suggested the existence of a redundant pathway for utilizing selenocystine to support the synthesis of selenoproteins like GPX4. biorxiv.org

Redox Biology and Catalytic Mechanisms Involving Selenocysteine and Selenocystine

Comparative Redox Chemistry of Selenol (-SeH) and Diselenide (-Se-Se-) Bonds

The unique redox properties of selenium-containing compounds, particularly the selenol (-SeH) group of selenocysteine (B57510) and its oxidized diselenide (-Se-Se-) form in selenocystine, are central to their biological function. These properties distinguish them from their sulfur-containing counterparts, thiols (-SH) and disulfides (-S-S-), and underpin the catalytic efficiency of selenoproteins.

The chemical behavior of selenium centers in biological redox reactions is characterized by enhanced nucleophilicity and electrophilicity compared to sulfur. The selenol group of a selenocysteine residue is a stronger nucleophile than the thiol group of cysteine. nih.govacs.org This is largely due to the lower pKa of the selenol group (around 5.2 for a selenocysteine residue) compared to the thiol group (around 8.2 for a cysteine residue). jst.go.jp Consequently, at physiological pH, the selenol group exists predominantly in its deprotonated, highly nucleophilic selenolate anion (Se-) form. jst.go.jp This potent nucleophilicity allows selenoproteins to react rapidly with reactive oxygen species (ROS). nih.gov

Conversely, when selenium is part of a selenenyl sulfide (B99878) (-Se-S-) or a diselenide (-Se-Se-) bond, the selenium atom acts as a potent electrophile. Studies have shown that the rate of reaction where selenium is the electrophile can be orders of magnitude faster than equivalent reactions involving sulfur. acs.org This enhanced electrophilicity facilitates the rapid transfer of electrons and the regeneration of the active site in selenoenzymes. The ability of selenium to readily accept electrons is a key aspect of its role in catalysis. nih.gov Chalcogenide exchange reactions, which are fundamental in redox biology, involve selenium and sulfur species acting as nucleophiles, central atoms, and leaving groups. unipd.it

The increased polarizability of selenium compared to sulfur also contributes to its distinct redox behavior. nih.gov The outer valence electrons of selenium are more loosely held, making it a better nucleophile. nih.gov This combination of superior nucleophilic and electrophilic character makes selenium centers highly efficient catalysts in a wide range of biological redox reactions.

A defining characteristic of the selenol/diselenide redox couple is its significantly lower reduction potential compared to the thiol/disulfide couple. jst.go.jp This means that the diselenide bond is more easily reduced (i.e., it is a stronger oxidizing agent) than a disulfide bond. However, from a biological perspective, this also implies that the selenol is more easily oxidized and is a more potent reducing agent. The standard redox potential of the selenocystine/selenocysteine couple is considerably lower than that of the cystine/cysteine couple. jst.go.jp

This lower reduction potential has profound implications for the catalytic efficiency of selenoenzymes. It thermodynamically favors the reduction of disulfide bonds in substrate proteins by a selenol-containing enzyme. While the oxidation of thiols by diselenides is thermodynamically unfavorable, the reverse reaction, the reduction of a diselenide by a thiol, is favored. jst.go.jp This property is crucial for the function of enzymes like thioredoxin reductase, which utilizes a selenocysteine residue to reduce the disulfide in thioredoxin.

The inherent chemical properties of selenium, including its larger atomic radius and lower electronegativity compared to sulfur, contribute to this lower reduction potential. These factors weaken the -Se-Se- bond relative to the -S-S- bond, making it more susceptible to cleavage by reducing agents.

Table 1: Comparative Properties of Cysteine and Selenocysteine Residues

| Property | Cysteine | Selenocysteine |

| Functional Group | Thiol (-SH) | Selenol (-SeH) |

| pKa of Functional Group | ~8.2 | ~5.2 jst.go.jp |

| Predominant form at physiological pH | Thiol (-SH) | Selenolate (-Se-) jst.go.jp |

| Nucleophilicity | Good | Excellent nih.gov |

| Standard Reduction Potential (X-X/XH) | Higher | Lower jst.go.jp |

Molecular Mechanisms of Selenoprotein Catalysis (via Selenocysteine) in Oxidoreductases

The incorporation of selenocysteine into the active sites of oxidoreductases confers significant catalytic advantages. The unique redox properties of the selenol group are harnessed by these enzymes to efficiently catalyze a variety of redox reactions, playing crucial roles in antioxidant defense and cellular signaling.

The Glutathione (B108866) Peroxidase (GPx) family of enzymes are key players in the cellular defense against oxidative damage. wikipedia.org Their primary function is to catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as the reducing substrate. researchgate.net The catalytic cycle of GPx hinges on the redox chemistry of the active site selenocysteine residue.

The catalytic mechanism proceeds through a series of well-defined steps:

Oxidation of the Selenol: The cycle begins with the oxidation of the active site selenol (E-SeH) by a hydroperoxide substrate (ROOH) to form a selenenic acid intermediate (E-SeOH) and water (or the corresponding alcohol). wikipedia.orgnih.gov

First Reduction Step: The selenenic acid is then reduced by a molecule of glutathione (GSH), forming a selenenyl sulfide intermediate (E-Se-SG) and releasing a molecule of water. wikipedia.orgnih.gov

Second Reduction Step: A second molecule of glutathione attacks the selenenyl sulfide, regenerating the active selenol form of the enzyme and producing glutathione disulfide (GSSG). wikipedia.orgnih.gov

The oxidized glutathione (GSSG) is subsequently reduced back to GSH by the action of glutathione reductase, an NADPH-dependent enzyme, thus completing the cycle and preparing the system for another round of peroxide reduction. wikipedia.org While GPx1 and GPx2 are effective in reducing soluble hydroperoxides, GPx4 is uniquely capable of reducing more complex lipid hydroperoxides within biological membranes. ovid.com

Table 2: Redox Cycle of Glutathione Peroxidase (GPx)

| Step | Reactants | Products | Enzyme State |

| 1 | E-SeH + ROOH | E-SeOH + ROH | Selenol to Selenenic Acid |

| 2 | E-SeOH + GSH | E-Se-SG + H₂O | Selenenic Acid to Selenenyl Sulfide |

| 3 | E-Se-SG + GSH | E-SeH + GSSG | Selenenyl Sulfide to Selenol |

The Thioredoxin Reductase (TrxR) family of enzymes are central to the thioredoxin system, which plays a critical role in maintaining the cellular redox balance and is involved in a multitude of cellular processes, including DNA synthesis and repair, and the regulation of transcription factors. wikipedia.orgmdpi.com Mammalian TrxRs are homodimeric flavoproteins that contain a catalytically active selenocysteine residue at their C-terminus. wikipedia.org

The primary function of TrxR is to catalyze the NADPH-dependent reduction of the active site disulfide in thioredoxin (Trx). The mechanism involves a series of thiol-disulfide and selenol-disulfide exchange reactions. Electrons are transferred from NADPH to FAD, and then to a disulfide bond within the TrxR enzyme. This reduced dithiol then reduces the selenenylsulfide bond formed between the selenocysteine of one subunit and a cysteine of the other. The resulting selenolate anion is a powerful nucleophile that attacks the disulfide bond of the thioredoxin substrate, reducing it to a dithiol. wikipedia.orgresearchgate.net This process is a classic example of a disulfide-dithiol exchange mechanism. researchgate.net

Beyond its role in reducing thioredoxin, the thioredoxin system has broad regulatory functions. It can modulate the activity of various proteins, including transcription factors like NF-κB, by reducing specific disulfide bonds. tandfonline.comnih.gov This redox regulation is a key mechanism by which cells respond to oxidative stress and other stimuli. tandfonline.com The Trx system also provides the reducing equivalents for peroxiredoxins, another important family of antioxidant enzymes. mdpi.com

Methionine sulfoxide (B87167) reductases are a family of enzymes that repair oxidative damage to proteins by reducing methionine sulfoxide back to methionine. portlandpress.comnih.gov There are two main classes, MsrA and MsrB, which are stereospecific for the S and R epimers of methionine sulfoxide, respectively. unl.edu In mammals, there are three MsrB enzymes: MsrB1, MsrB2, and MsrB3. molbiolcell.org

Interestingly, MsrB1 is a selenoprotein, containing a selenocysteine residue in its active site, while MsrB2 and MsrB3 are cysteine-containing homologues. molbiolcell.orgnih.gov This provides a unique system to study the catalytic advantages of selenocysteine. The selenoprotein MsrB1 exhibits significantly higher catalytic activity compared to its cysteine-containing counterparts. unl.edunih.gov

The catalytic mechanisms of the selenoprotein and non-selenoprotein forms of MsrB differ, particularly in their interaction with the reducing agent, thioredoxin (Trx). In the selenoprotein MsrB1, the catalytic cycle involves the formation of a selenenic acid intermediate, which then forms a selenenylsulfide bond with a resolving cysteine residue. This selenenylsulfide is then efficiently reduced by thioredoxin. nih.gov

In contrast, for the cysteine-containing MsrB2 and MsrB3, the sulfenic acid intermediate formed after substrate reduction can be directly reduced by thioredoxin, and the resolving cysteine appears to be dispensable. nih.gov While converting the cysteine in MsrB2 and MsrB3 to selenocysteine dramatically increases their intrinsic catalytic activity, these engineered selenoproteins are not efficiently reduced by thioredoxin. This highlights that the catalytic efficiency of a selenoenzyme is not solely dependent on the presence of selenocysteine but also on the co-evolution of other structural features that optimize its interaction with physiological reductants. nih.gov

Selenenylsulfide and Thioseleninic Acid Motifs in Selenoenzymes and Their Redox Significance

Selenenylsulfide (R-S-Se-R') bonds are key intermediates in the catalytic cycles of numerous selenoenzymes. nih.govmdpi.com These motifs are formed when the selenolate anion of the active site selenocysteine attacks a sulfur-containing substrate or a cysteine residue within the enzyme itself. nih.govpnas.org The formation of a selenenylsulfide is a critical step that allows for the transfer of reducing equivalents and the eventual regeneration of the active enzyme. mdpi.com

The stability and reactivity of the selenenylsulfide bond are influenced by the local protein environment and the geometric constraints of the active site. nih.gov In many selenoproteins, the reactive selenocysteine is located near a cysteine residue, allowing for the formation of a cyclic selenenylsulfide motif. nih.govpnas.org The size of this ring structure can impact the redox potential of the motif, with increased ring strain leading to a higher (more oxidizing) redox potential. nih.gov

| Redox Motif (Sec-containing) | Redox Potential (mV) | Corresponding Cys-only Motif | Redox Potential (mV) | Difference (mV) |

|---|---|---|---|---|

| GCUG | -355 ± 2 | GCCG | -334 ± 2 | 21 |

| GCAUG | -368 ± 2 | GCACG | -343 ± 2 | 25 |

| SCUS | -366 ± 2 | SCCS | -346 ± 2 | 20 |

| GCGAUG | -376 ± 2 | GCGACG | -351 ± 2 | 25 |

This table presents the redox potentials of various selenocysteine (Sec)-containing redox motifs and their corresponding cysteine (Cys)-only variants. The data indicates that the Sec-containing motifs generally have lower (more reducing) redox potentials. The difference in redox potential between the Sec- and Cys-containing motifs is relatively small, in the range of 20-25 mV. nih.govnih.gov

Research has shown that surprisingly, the substitution of selenocysteine with cysteine only results in minor changes to the redox potential, on the order of 20-25 mV. nih.govnih.gov This suggests that the significant catalytic advantage of selenoenzymes may not be solely attributed to a lower redox potential. nih.gov Instead, the enhanced reactivity of the selenolate anion and the specific chemical properties of selenium-sulfur bonds likely play a more critical role.

Thioseleninic acids (R-S-Se(O)H) are another important, albeit highly unstable, class of intermediates in selenium redox chemistry. These species have been proposed as intermediates in the oxidation of selenenylsulfides. However, due to their transient nature, direct experimental observation and characterization of thioseleninic acids in biological systems are challenging. Their existence is often inferred from the products of subsequent reactions. The instability of the Se-S bond at atmospheric temperatures and pressures presents a significant hurdle in studying these motifs, and there is a current lack of specific trapping reagents to identify and track them in a biological context. Further research is needed to fully understand the chemistry and biological roles of thioseleninic acids and their impact on cellular signaling and redox regulation.

Chemical Synthesis and Peptide Engineering with Selenocystine and Selenocysteine

Synthesis of Selenocysteine (B57510) Derivatives for Controlled Peptide Elongation

The incorporation of selenocysteine into peptides via solid-phase peptide synthesis (SPPS) requires the use of protected selenocysteine building blocks to prevent unwanted side reactions during chain elongation. The choice of protecting groups and synthesis strategies is crucial for successful peptide assembly.

Fmoc- and Boc-based Solid-Phase Peptide Synthesis Strategies Incorporating Selenocysteine

Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) based SPPS strategies can be employed for the synthesis of selenocysteine-containing peptides. These methods rely on the use of orthogonally protected selenocysteine derivatives.

Fmoc-based SPPS: This widely used strategy employs base-labile Fmoc protection for the α-amino group, while the selenol side chain requires an acid-labile protecting group. Common Fmoc-protected selenocysteine derivatives include Fmoc-Sec(pMeOBzl)-OH and novel compounds like Fmoc-Sec(Xan)-OH and Fmoc-Sec(Trt)-OH, which feature trifluoroacetic acid (TFA)-labile protecting groups. thieme-connect.comnih.govnih.gov The p-methoxybenzyl (pMeOBzl) group is a common choice, stable to TFA but removable under specific conditions. thieme-connect.commerckmillipore.com However, care must be taken during Fmoc deprotection steps, as Sec can be prone to β-elimination, leading to dehydroalanine (B155165) formation. merckmillipore.com

Boc-based SPPS: This strategy utilizes acid-labile Boc protection for the α-amino group and typically employs acid-labile protecting groups for the selenol side chain. Boc-l-Sec(MeBzl)-OH is an example used in Boc-SPPS strategies. acs.org While Boc chemistry is robust, it often requires harsher deprotection conditions (e.g., HF) compared to Fmoc chemistry.

The synthesis of these protected selenocysteine building blocks often starts from selenocystine, the oxidized form of selenocysteine, which is reduced and then alkylated with appropriate electrophiles to introduce the protecting groups. researchgate.net

Controlled Formation of Diselenide Bridges in Selenocystine-Containing Peptides

Selenocysteine residues can readily form diselenide bonds (-Se-Se-) through oxidation, analogous to disulfide bonds (-S-S-) formed by cysteine. These diselenide bonds offer unique properties and can be formed and manipulated using specific chemical strategies.

Oxidative Cyclization Methods for Diselenide Bond Formation

The lower redox potential of selenol groups compared to thiol groups facilitates the rapid oxidation of selenocysteine residues to form diselenide bonds. This process is often more efficient and can be steered to preferentially form diselenide linkages over disulfide bonds when both cysteine and selenocysteine are present.

Air Oxidation: Simple exposure to air or mild oxidizing agents can promote the formation of diselenide bonds. jst.go.jpjst.go.jp This is often observed when selenocysteine-containing peptides are cleaved from the solid support. mdpi.com

Controlled Oxidation: In peptides containing both cysteine and selenocysteine, selective oxidation can be achieved. For instance, in the synthesis of ET-1 analogues, air oxidation resulted in a diselenide bond between selenocysteine residues and a disulfide bond between cysteine residues, without forming mixed Se-S bonds. jst.go.jpjst.go.jp The diselenide bond's greater thermodynamic stability can simplify oxidative folding processes. jst.go.jpnih.govnih.gov

Catalytic Oxidation: Intramolecular diselenide bonds have been shown to catalyze the oxidative folding of other selenocysteine residues within the same peptide, acting as a reagentless method to accelerate disulfide bond formation. nih.gov

Diselenide Metathesis Reactions in Selenopeptide Chemistry

Diselenide bonds, due to the lower bond dissociation energy of the Se-Se bond compared to the S-S bond, are more susceptible to metathesis reactions. These reactions allow for the dynamic exchange of diselenide bonds under specific conditions.

Light-Induced Metathesis: Visible light irradiation can induce non-catalytic diselenide bond metathesis in peptides. This reaction is fast, clean, and proceeds without peptide decomposition or side product formation, offering a controllable method for creating dynamic peptide libraries or facilitating folding. researchgate.netnih.govresearchgate.net

Dynamic Covalent Bonds: Diselenide bonds function as dynamic covalent bonds (DCBs), enabling metathesis reactions under mild conditions, such as light irradiation or heat. jst.go.jpresearchgate.net This property is valuable for applications in self-healing materials and selective surface modification. nih.gov

Native Chemical Ligation (NCL) and Selenoester Chemistry in Selenopeptide and Selenoprotein Synthesis

Native Chemical Ligation (NCL) is a powerful technique for synthesizing peptides and proteins by joining peptide fragments. The incorporation of selenocysteine has significantly expanded the scope and efficiency of NCL.

Selenocysteine-Mediated NCL: Selenocysteine residues can participate in NCL reactions, exhibiting superior reactivity compared to cysteine. The selenolate anion is more nucleophilic and the selenol group has a lower pKa than its thiol counterparts, leading to significantly faster ligation rates (up to 1000-fold faster at certain pH values). researchgate.netacs.orgu-tokyo.ac.jp This enhanced reactivity allows for more efficient peptide coupling and can be utilized for chemoselective modifications. researchgate.netu-tokyo.ac.jp

Selenoester Chemistry: Similar to thioesters, selenoesters can be used in ligation reactions. Diselenide-selenoester ligation (DSL) is a rapid, additive-free method that fuses peptide fragments bearing C-terminal selenoester functionalities with N-terminal selenocysteine residues. researchgate.netspringernature.comnih.gov This method offers high ligation efficiency and can be followed by chemoselective deselenization to yield native peptide products. researchgate.netspringernature.com

Expressed Protein Ligation (EPL): NCL and DSL can be extended to EPL, where one of the peptide fragments is produced via recombinant DNA technology. This approach allows for the synthesis of larger selenoproteins by ligating synthetically prepared fragments with recombinantly expressed ones. nih.govacs.orgnih.gov

Deselenization: A key advantage of using selenocysteine in ligation is the possibility of chemoselective deselenization, where the selenocysteine residue can be converted into an alanine (B10760859) residue. This process can be performed in the presence of native cysteine residues, allowing for the synthesis of proteins with specific modifications or the removal of the ligation junction. nih.govresearchgate.netresearchgate.netfrontiersin.org

The development of these chemical synthesis strategies has enabled the production of selenoproteins and complex selenopeptides with high yields and purity, facilitating their in-depth study and application.

Advanced Analytical and Spectroscopic Techniques for Selenocystine Research

Chromatography-Mass Spectrometry Approaches for Selenocystine Speciation

Chromatographic techniques coupled with mass spectrometry offer powerful capabilities for separating and identifying selenium species, including selenocystine. These hyphenated methods allow for the simultaneous determination of multiple selenium compounds within a single analysis.

High-Performance Liquid Chromatography (HPLC) Coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a cornerstone technique for selenium speciation analysis. This approach combines the separation power of HPLC with the elemental sensitivity and specificity of ICP-MS, enabling the detection and quantification of selenium-containing compounds like selenocystine in various matrices, including biological tissues, food, and environmental samples rsc.orgmetu.edu.tringeniatrics.commdpi.comresearchgate.netresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comoup.commdpi.comrsc.orgtandfonline.com.

HPLC-ICP-MS methods typically employ ion-exchange or reversed-phase chromatography to separate selenium species based on their chemical properties metu.edu.tringeniatrics.comrsc.orgnih.govresearchgate.netresearchgate.netmdpi.com. Sample preparation often involves extraction and, in some cases, enzymatic hydrolysis to release selenocystine and other selenoamino acids from proteins researchgate.netrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comoup.comrsc.org. The ICP-MS detector then quantifies the selenium content of each separated species. Detection limits for selenium species using HPLC-ICP-MS can be in the low nanogram per liter range, facilitating the analysis of trace amounts rsc.orgmdpi.com. For instance, detection limits for various selenium species, including selenocystine, have been reported as low as 0.025 μg L⁻¹ rsc.org.

The use of tandem mass spectrometry (HPLC-ICP-MS/MS) further enhances specificity and allows for more confident identification by providing structural information through fragmentation patterns mdpi.comrsc.orgnih.gov. This advanced configuration is particularly useful for analyzing complex samples or identifying unknown selenium metabolites nih.govoup.com.

Table 1: Representative Detection Limits for Selenium Species using HPLC-ICP-MS

| Selenium Species | Detection Limit (ng mL⁻¹) | Reference |

| Selenocystine (SeCys₂) | 0.02 | mdpi.com |

| Selenomethionine (SeMet) | 0.05 | mdpi.com |

| Selenourea | 0.02 | mdpi.com |

| Selenate (Se(VI)) | 0.02 | mdpi.com |

| Selenite (Se(IV)) | 0.04 | mdpi.com |

| Methylselenocysteine (MeSeCys) | 0.03 | mdpi.com |

| Selenoethionine (SeEt) | 0.15 | mdpi.com |

Note: Detection limits can vary significantly based on the specific method, instrumentation, and sample matrix.

HPLC Coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Selenometabolite Identification

This technique is often used in conjunction with HPLC-ICP-MS, providing complementary information. HPLC-ESI-MS/MS can identify various selenometabolites, such as selenosugars and selenoglucosinolates, which are important in understanding selenium metabolism nih.govoup.comrsc.org. The combination of elemental and molecular mass spectrometry allows for a comprehensive characterization of the selenium metabolome nih.govresearchgate.netrsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Selenocystine and Selenocysteine (B57510) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the ⁷⁷Se nucleus, is a powerful technique for probing the chemical environment, electronic structure, and dynamics of selenium atoms within molecules like selenocystine and selenocysteine.

Applications of ⁷⁷Se NMR Spectroscopy for Probing Selenium Chemical Environment and Dynamics

⁷⁷Se NMR spectroscopy is highly sensitive to the local chemical environment of the selenium atom, making it an invaluable tool for studying selenium-containing biomolecules, including selenoproteins and synthetic derivatives of selenocysteine udel.eduresearchgate.netresearchgate.netcdnsciencepub.comresearchgate.netnih.govsemanticscholar.orgnih.govscispace.com. The chemical shifts observed in ⁷⁷Se NMR spectra are strongly influenced by factors such as oxidation state, bonding, and molecular conformation researchgate.netcdnsciencepub.comnih.govsemanticscholar.orgnih.govscispace.com. This sensitivity allows researchers to monitor chemical reactions, conformational changes, and interactions involving selenium udel.eduresearchgate.netpnas.org.

The ⁷⁷Se nucleus (spin I=1/2) has a broad chemical shift range, which is advantageous for distinguishing between different selenium species researchgate.netresearchgate.netnih.govscispace.com. For example, studies have characterized selenols, diselenides, and selenenyl sulfides, each exhibiting distinct ⁷⁷Se chemical shift ranges cdnsciencepub.com. The chemical shift tensor of L-selenocystine has been experimentally measured and computationally investigated, providing insights into its structural properties and how they influence the ⁷⁷Se resonance researchgate.netnih.gov. While ⁷⁷Se NMR can be performed at natural abundance, isotopic enrichment with ⁷⁷Se is often necessary for studying complex biological systems, such as proteins containing multiple selenocysteine residues, to improve signal-to-noise ratios and resolve individual resonances researchgate.netnih.gov.

Table 2: Representative ⁷⁷Se NMR Chemical Shifts (ppm relative to (CH₃)₂Se)

| Selenium Species/Environment | Chemical Shift Range (ppm) | Reference |

| Selenolates | -240 to -270 | cdnsciencepub.com |

| Selenols | ~ -80 | cdnsciencepub.com |

| Diselenides | 230 to 360 | cdnsciencepub.com |

| Selenenyl Sulfides | 250 to 340 | cdnsciencepub.com |

| L-Selenocystine (isotropic) | ~ 272 ± 30 | researchgate.netnih.gov |

Note: Chemical shifts are highly dependent on the specific molecular environment and experimental conditions.

¹H and ¹³C NMR for Structural Elucidation of Selenocystine and its Derivatives

In addition to ⁷⁷Se NMR, proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for the complete structural characterization of selenocystine and its synthetic derivatives researchgate.netsemanticscholar.orgrsc.orgimrpress.com. These techniques provide detailed information about the carbon-hydrogen framework and functional groups within the molecule. When used in conjunction with ⁷⁷Se NMR and mass spectrometry, ¹H and ¹³C NMR enable comprehensive structural elucidation, aiding in the confirmation of synthesized compounds and the investigation of their chemical properties researchgate.netrsc.org. For instance, specific ¹H and ¹³C NMR data have been reported for various protected selenocysteine derivatives, contributing to the understanding of their synthesis and stability semanticscholar.org.

Colorimetric and Other Optical Sensing Methods for Selenocystine Detection and Quantification

Colorimetric and other optical sensing methods offer rapid, sensitive, and often selective approaches for detecting and quantifying selenocystine, particularly in biological samples acs.orgnih.govnih.govmdpi.comdntb.gov.uasemanticscholar.org. These methods typically rely on the interaction of selenocystine with specific probes that induce a measurable optical signal, such as a color change or fluorescence enhancement.

Gold nanoparticles (AuNPs) are frequently employed in colorimetric sensing strategies for selenocystine nih.govmdpi.comdntb.gov.uasemanticscholar.org. In these systems, selenocysteine can induce the aggregation of AuNPs, leading to a distinct color shift from red to blue or purple, which can be observed visually or quantified spectrophotometrically nih.gov. Such methods often incorporate a pre-reaction step to mitigate interference from other thiols, such as cysteine, ensuring selectivity for selenocystine nih.gov. Detection limits for these colorimetric assays can be as low as 0.14 μM nih.gov.

Fluorescent turn-on probes have also been developed for selenocysteine detection, offering high sensitivity and the potential for bioimaging in living cells nih.govmdpi.com. These probes can exhibit rapid responses and high selectivity, with detection limits reported as low as 11.2 nM mdpi.com. Optical sensing methods can be advantageous for biological applications due to their speed and reduced sample manipulation compared to chromatographic techniques mdpi.com.

Table 3: Performance of Colorimetric/Optical Sensors for Selenocystine Detection

| Sensing Method | Probe/Principle | Detection Limit (μM) | Linear Range (μM) | Reference |

| Colorimetric (AuNPs) | AuNP aggregation via Au-Se bond/Cu²⁺-SeCys complex | 0.14 | 2 - 14 | nih.gov |

| Fluorescent Turn-on | Xanthene dye with dinitrobenzene sulfonate ester | 0.062 (62 nM) | 0.2 - 80 | nih.gov |

| Fluorescent Turn-on (NIR) | Xanthene dye with dinitrobenzene sulfonate ester | 0.0112 (11.2 nM) | Not specified | mdpi.com |

Note: Performance metrics can vary based on specific probe design and experimental conditions.

Compound Name Table:

Selenocystine ([Sec]₂)

Selenocysteine (Sec)

Selenomethionine (SeMet)

Selenite (Se(IV))

Selenate (Se(VI))

Methylselenocysteine (MeSeCys)

Selenoethionine (SeEt)

Selenohomocysteine

Se-methyl-N-acetyl-selenohexosamine (Selenosugar)

Selenoglucosinolates

Selenopeptides

Selenoproteins

Cysteine

Dithiothreitol (DTT)

p-hydroxymercuribenzoate (B1229956) (PHMB)

Arsenic (As(III), As(V))

Arsenobetaine

Arsenosugars

Sulfur

Selenium (Se)

Elemental Selenium (Se(0))

N-(tert-Butoxycarbonyl)-Se-(p-methoxybenzyl)-L-selenocysteine methyl ester

N-(tert-Butoxycarbonyl)-Se-(p-methylbenzyl)-L-selenocysteine

Evolutionary and Comparative Biochemistry of Selenocysteine and Selenocystine

Evolutionary Divergence and Specialization of Selenocysteine (B57510) Insertion Machinery (SECIS elements, tRNA, enzymes)

The machinery for Selenocysteine (Sec) insertion has undergone significant evolutionary divergence and specialization across different domains of life. The core components include a Sec-specific tRNA (tRNASec), enzymes for Sec biosynthesis, and mRNA elements that direct the recoding of the UGA codon ontosight.ainih.govmdpi.com.

In bacteria, Sec incorporation relies on the selenocysteine-specific elongation factor SelB, which interacts with tRNASec and a Selenocysteine Insertion Sequence (SECIS) element located in the coding region of the mRNA, immediately downstream of the UGA codon mdpi.combiorxiv.orgwikipedia.org. The SECIS element in bacteria typically adopts a hairpin structure that is critical for SelB binding and efficient Sec insertion mdpi.combiorxiv.orgwikipedia.org.

In archaea and eukaryotes, the process is more complex. Eukaryotes utilize a specialized elongation factor (eEFSec), a SECIS-binding protein (SBP2), and a SECIS element located in the 3' untranslated region (3'-UTR) of the mRNA nih.govembopress.orgmdpi.comwikipedia.org. The eukaryotic SECIS element, while also adopting a stem-loop structure, differs in sequence and precise location from its bacterial counterpart embopress.orgwikipedia.org. This divergence in SECIS element structure and location reflects distinct evolutionary pathways for Sec recognition and insertion embopress.orgwikipedia.org.

The biosynthesis of Sec itself also shows divergence. In bacteria, Selenocysteine synthase (SelA) directly converts seryl-tRNASec to selenocysteyl-tRNASec mdpi.com. In contrast, eukaryotes and archaea employ a two-step process: serine is first phosphorylated on tRNASec by phosphoseryl-tRNASec kinase (PSTK), forming O-phosphoseryl-tRNASec, which is then converted to Sec-tRNASec by O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SepSecS) nih.govmdpi.com. These enzymes, SelA and SepSecS, are distantly related members of the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme family mdpi.com. The evolution of these distinct machineries highlights the selective pressures driving the efficient and accurate incorporation of Sec into proteins.

Role of Selenocysteine in the Evolution of Redox Systems and Cellular Homeostasis

The unique chemical properties of Selenocysteine (Sec), particularly its lower pKa and enhanced nucleophilicity compared to cysteine, have made it a critical component in the evolution of redox systems and cellular homeostasis ontosight.airesearchgate.netmdpi.comcapes.gov.br. The selenium atom's larger atomic radius and more loosely held valence electrons contribute to Sec's increased reactivity, enabling it to participate more efficiently in catalytic and redox reactions researchgate.netmdpi.comcapes.gov.br.

Table 1: Key Properties of Selenocysteine and Cysteine

| Property | Selenocysteine (Sec) | Cysteine (Cys) |

| Atomic Analogy | Selenium (Se) replaces Sulfur (S) | Sulfur (S) |

| pKa | ~5.2 - 5.43 | ~8.2 - 8.5 |

| Nucleophilicity | Higher | Lower |

| Reactivity | Enhanced, particularly in redox reactions | Standard, involved in disulfide bond formation |

| Oxidation | Readily oxidized to diselenide (Se-Se) | Oxidized to disulfide (S-S) |

| Catalytic Role | Crucial for catalytic efficiency in many enzymes | Important, but often less efficient than Sec |

The incorporation of Sec into the active sites of enzymes, known as selenoproteins, has conferred significant advantages in managing oxidative stress and maintaining cellular redox balance researchgate.netnih.govmdpi.comencyclopedia.pubdntb.gov.ua. Many selenoproteins function as oxidoreductases, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage researchgate.netnih.govencyclopedia.pub. Examples include glutathione (B108866) peroxidases (GPx), which reduce hydroperoxides, and thioredoxin reductases (TrxR), which maintain the cellular redox state by reducing oxidized thioredoxins ontosight.ainih.govfrontiersin.org.

The evolutionary selection of Sec over cysteine in these roles likely stems from selenium's ability to facilitate faster reaction rates and support one-electron transfer reactions more effectively researchgate.netmdpi.comcapes.gov.br. This enhanced catalytic efficiency is vital for cellular defense mechanisms and signaling pathways that rely on precise redox control. Furthermore, the ability of Sec to undergo reversible oxidation to a diselenide bond offers unique possibilities for enzymatic cycles and protein stability mdpi.comwikipedia.org. The widespread presence of selenoproteins across diverse organisms underscores the evolutionary advantage conferred by Sec in adapting to and managing cellular redox environments.

Methodological Challenges and Future Research Trajectories in Selenocystine Studies

Overcoming Challenges in Heterologous Expression and Biochemical Characterization of Selenoproteins

The production of recombinant selenoproteins is fundamental to their biochemical and structural characterization. However, the heterologous expression of these proteins is fraught with challenges stemming from the unique mechanism of selenocysteine (B57510) incorporation. rsc.orgnih.gov Unlike the other 20 canonical amino acids, selenocysteine is encoded by a UGA codon, which typically signals translation termination. rsc.org The recoding of this stop codon to specify selenocysteine requires a complex and highly regulated process involving a dedicated set of molecular machinery. rsc.orgtandfonline.com

A key element in this process is the Selenocysteine Insertion Sequence (SECIS), a specific stem-loop structure in the mRNA. rsc.orgtandfonline.com In bacteria, the SECIS element is located immediately downstream of the UGA codon, while in archaea and eukaryotes, it resides in the 3' untranslated region (3'-UTR) of the mRNA. tandfonline.comresearchgate.net This difference in location and structure of the SECIS element is a major obstacle in expressing eukaryotic selenoproteins in bacterial hosts like Escherichia coli. tandfonline.com

The translation machinery itself also presents a challenge. Selenocysteine incorporation relies on a specialized tRNA, tRNASec, and a dedicated elongation factor, SelB in bacteria or eEFSec in eukaryotes. tandfonline.com Furthermore, eukaryotic systems require an additional protein, the SECIS-binding protein 2 (SBP2), to facilitate the interaction between the ribosome and the SECIS element. rsc.orgmdpi.com The direct transfer of a eukaryotic selenoprotein gene into a bacterial expression system often fails due to the incompatibility of these intricate components. tandfonline.com

To circumvent these issues, researchers have developed several innovative strategies. One successful approach involves the co-expression of the heterologous selenoprotein with components of the synthesis machinery from other organisms. For instance, the synthesis of selenoproteins from the gram-positive anaerobe Eubacterium acidaminophilum in E. coli was significantly enhanced by the co-expression of the selB and selC (tRNASec) genes from the same organism. researchgate.net Another promising strategy has been the use of non-canonical SECIS elements that are more efficient at directing selenocysteine insertion in heterologous systems. nih.gov For example, a highly efficient SECIS element from Toxoplasma gondii has been utilized to improve the expression of mammalian selenoproteins in cell culture. nih.gov

The characterization of selenoproteins, once expressed, also poses unique difficulties. The low natural abundance of many selenoproteins makes their isolation and purification challenging. nih.gov Selenoprotein P, for example, is particularly difficult to study due to the presence of multiple selenocysteine residues in its sequence, which complicates its overexpression and leads to the production of various isoforms and truncated species. nih.govresearchgate.net Mass spectrometry techniques, while powerful, face challenges in the characterization and quantification of selenoproteins due to the unique isotopic distribution of selenium and the potential for oxidative modifications of the reactive selenol group. acs.org

Innovations in Synthetic and Biochemical Tools for Advancing Selenocysteine and Selenocystine Research

In response to the challenges of recombinant expression, a suite of innovative synthetic and biochemical tools has been developed to facilitate the study of selenocysteine and selenocystine. These methods offer powerful alternatives for producing selenoproteins and for probing the unique reactivity of the selenocysteine residue.

Chemical protein synthesis has emerged as a potent technique to bypass the complexities of the cellular translation machinery altogether. rsc.org Methods like native chemical ligation (NCL) and expressed protein ligation allow for the synthesis of selenoproteins in vitro. nih.govacs.org NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. This concept has been extended to use selenocysteine, which can facilitate ultrafast ligation reactions with peptide selenoesters. frontiersin.org These chemical synthesis approaches not only enable the production of homogenous selenoproteins in milligram quantities but also allow for the site-specific incorporation of selenocysteine at any desired position within a protein. rsc.org

Genetic code expansion is another cutting-edge approach that allows for the site-specific incorporation of selenocysteine and its analogs into proteins in living cells. acs.orgresearchgate.net This technique involves engineering an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a non-canonical codon (such as the amber stop codon, UAG) and incorporates a desired non-canonical amino acid at that site. mdpi.com Researchers have successfully used this method to incorporate "caged" selenocysteine residues into proteins. acs.orgresearchgate.net These caged residues are chemically modified to be inactive and can be "uncaged" or activated with spatial and temporal control, for instance, by using light or specific chemical reagents like palladium. acs.orgresearchgate.net This provides a powerful tool to study the function of a specific selenocysteine residue within its native cellular environment. acs.org

Advances in analytical techniques have also been crucial for advancing selenocysteine and selenocystine research. 77Se Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool as it allows for the direct observation of the selenium nucleus in selenoproteins. udel.edu This technique is highly sensitive to the chemical environment of the selenium atom, providing valuable insights into the structure, dynamics, and reactivity of the selenocysteine residue. udel.edupnas.org When combined with theoretical calculations, 77Se NMR can be used to determine the conformational preferences and redox potentials of selenocysteine-containing redox motifs. pnas.org

Furthermore, mass spectrometry-based methods have become indispensable for the detection and characterization of selenoproteins. acs.orgnumberanalytics.com Tandem mass spectrometry can identify selenocysteine-containing peptides by leveraging the unique isotopic signature of selenium. acs.org Reactivity-based enrichment strategies have also been developed to specifically isolate and identify selenoproteins from complex mixtures, and can even differentiate between the reduced and oxidized states of the selenocysteine residue, offering a glimpse into the protein's activity state. acs.org

Development of Advanced Computational Models for Predicting Selenocysteine and Selenocystine Reactivity and Interactions

Computational modeling has become an increasingly vital tool for unraveling the intricacies of selenocysteine and selenocystine chemistry. These theoretical approaches complement experimental studies by providing detailed insights into the electronic structure, reactivity, and interactions of these selenium-containing compounds at an atomic level.

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), have been extensively used to investigate the fundamental properties of selenocysteine. pnas.orgrsc.org These calculations can elucidate the reaction mechanisms of selenoenzymes, for example, by modeling the oxidation of selenocysteine by hydrogen peroxide. figshare.com Such studies have concluded that the enhanced reactivity of selenocysteine in enzymes like glutathione (B108866) peroxidase is not solely due to the intrinsic properties of the selenocysteine residue itself, but is significantly influenced by its specific molecular environment within the protein's active site. figshare.com

Computational models have also been instrumental in understanding the interaction of selenocysteine with other molecules, including potential drug candidates. For instance, theoretical studies have explored the reaction of gold(I) N-heterocyclic carbene complexes, which have antitumor properties, with the selenocysteine residue in the active site of thioredoxin reductase. researchgate.netmdpi.com These models can predict the feasibility and kinetics of such reactions, highlighting the importance of factors like the protonation state of the nucleophile and the presence of a buffer system. researchgate.netmdpi.com

A significant challenge in the computational study of selenoproteins is the accurate representation of the selenium atom in classical molecular dynamics (MD) simulations. To address this, researchers are developing new parameters for force fields like AMBER. acs.org These refined parameters are crucial for performing realistic MD simulations of selenoproteins, which can provide insights into their dynamics, conformational changes, and interactions with other molecules over time.

Furthermore, quantitative models are being developed to simulate the complex process of selenoprotein synthesis itself. plos.org These models can help to understand how factors such as selenium availability and the efficiency of the SECIS-SBP2 interaction influence the competition between translating the UGA codon as selenocysteine versus terminating protein synthesis. plos.org By simulating the UGA decoding process, these models provide a framework to systematically investigate the interplay of various factors that govern the expression levels of different selenoproteins. plos.org

The continued development of more accurate and sophisticated computational models, combined with increasing computational power, promises to provide even deeper insights into the unique chemistry of selenocystine and its role in biological systems. These in silico approaches will undoubtedly play a crucial role in guiding future experimental research and in the design of novel therapeutic agents that target selenoproteins.

Q & A

Q. What are the primary biochemical roles of selenocystine in cellular antioxidant systems, and how can these be methodologically investigated?

Selenocystine, as a diselenide analog of cystine, participates in redox regulation. To study its antioxidant roles, researchers can employ in vitro assays measuring glutathione peroxidase (GPx)-like activity using substrates like H₂O₂ or lipid hydroperoxides. Spectrophotometric methods (e.g., NADPH oxidation coupled with glutathione reductase) quantify activity . Cell-based models (e.g., selenium-deficient cultures) can validate its protective effects against oxidative stress by comparing biomarkers like lipid peroxidation (MDA levels) or intracellular ROS (using fluorescent probes like DCFH-DA) .

Q. How should researchers design experiments to assess selenocystine’s bioavailability and metabolic incorporation into selenoproteins?

Use isotopic labeling (e.g., ⁷⁵Se) to track selenocystine uptake in cell lines or animal models. Combine this with proteomic techniques (SDS-PAGE and Western blotting) to detect incorporation into selenoproteins like thioredoxin reductase. Fractionate cellular components (cytosol, mitochondria) to study compartment-specific metabolism. Ensure controls include other selenium sources (e.g., selenomethionine) to compare metabolic efficiency .

Q. What analytical techniques are optimal for quantifying selenocystine in biological samples, and how are they validated?

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) provides precise quantification. Method validation requires assessing linearity (calibration curves), limits of detection (LOD), and recovery rates (spiked samples). For tissue samples, acid digestion followed by speciation analysis ensures minimal degradation of selenocystine during extraction .

Advanced Research Questions

Q. How can contradictory data on selenocystine’s cytotoxic vs. cytoprotective effects be systematically analyzed?

Contradictions often arise from differences in concentration, cell type, or exposure duration. Apply dose-response assays (e.g., MTT or Annexin V/PI staining) across multiple cell lines (cancer vs. normal) to establish thresholds. Use meta-analysis frameworks to aggregate published data, stratifying results by experimental conditions (e.g., oxygen levels, selenium status). Statistical tools like multivariate regression identify confounding variables (e.g., coexisting antioxidants) .

Q. What experimental strategies differentiate selenocystine’s direct antioxidant activity from its role as a selenium reservoir for selenoprotein synthesis?

(1) Knockdown models (CRISPR/Cas9) targeting selenocysteine tRNA (Trsp) or GPx isoforms can isolate selenium reservoir effects. (2) Compare selenocystine’s effects in selenium-deficient vs. replete systems. (3) Use inhibitors of selenoprotein translation (e.g., cycloheximide) to block incorporation. Direct antioxidant activity will persist despite inhibition, while selenoprotein-dependent effects will diminish .

Q. How do researchers evaluate selenocystine’s pharmacokinetics and tissue-specific accumulation in preclinical models?

Administer ⁷⁵Se-labeled selenocystine to rodents and collect time-course samples (blood, liver, kidney). Use gamma-counting for quantification and autoradiography/imaging for spatial distribution. Compartmental pharmacokinetic models (e.g., non-linear mixed-effects) analyze absorption and elimination rates. Compare with selenite or selenomethionine to assess competitive uptake .

Q. What methodologies address challenges in synthesizing high-purity selenocystine for reproducible in vivo studies?

Optimize solid-phase synthesis protocols using Fmoc-protected selenocysteine residues. Validate purity via NMR (¹H/⁷⁷Se) and elemental analysis. For biological studies, ensure endotoxin-free preparation using size-exclusion chromatography. Document synthesis parameters (temperature, pH) in supplemental materials to enable replication .

Methodological Considerations

Q. How should researchers formulate hypotheses to investigate selenocystine’s dual role in redox signaling and apoptosis induction?

Frame hypotheses using the P-E/I-C-O framework:

- Population (P): Cancer cells (e.g., HepG2) vs. non-transformed cells.

- Exposure (E): Selenocystine at IC₅₀ vs. subtoxic doses.

- Comparison (C): Untreated cells or cells exposed to other selenium compounds.

- Outcome (O): ROS levels (flow cytometry), caspase-3 activation (Western blot), and mitochondrial membrane potential (JC-1 assay). Predefine statistical thresholds (e.g., p < 0.01) and power analysis for sample size .

Q. What statistical approaches are recommended for analyzing selenocystine’s synergistic effects with chemotherapeutic agents?

Use combination index (CI) models (e.g., Chou-Talalay method) to classify synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). Generate isobolograms to visualize dose-response interactions. Validate with bootstrapping to estimate confidence intervals and reduce type I errors .

Data Interpretation & Reporting

Q. How can researchers ensure reproducibility when reporting selenocystine’s effects on gene expression profiles?

Follow MIAME guidelines for microarray/RNA-seq deposit raw data in public repositories (e.g., GEO), document normalization methods (e.g., RMA for microarrays), and include ≥3 biological replicates. For qPCR validation, use MIQE criteria, reporting primer efficiencies and reference gene stability (e.g., geNorm analysis) .

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying selenocystine’s therapeutic potential?

In vitro: Prioritize cell lines with well-characterized selenium metabolism (e.g., Caco-2 for absorption studies). In vivo: Use transgenic models (e.g., GPx1/2 double knockouts) to isolate mechanistic pathways. Justify models based on research aims (e.g., pharmacokinetics vs. chronic toxicity) and align with ARRIVE guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.